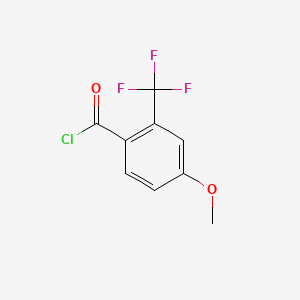

4-Methoxy-2-(trifluoromethyl)benzoyl chloride

描述

属性

IUPAC Name |

4-methoxy-2-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-5-2-3-6(8(10)14)7(4-5)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGJNVNUYJLTOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560874 | |

| Record name | 4-Methoxy-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98187-17-8 | |

| Record name | 4-Methoxy-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2-(trifluoromethyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of 4-Methoxy-2-(trifluoromethyl)benzoic acid (Precursor)

The key precursor, 4-methoxy-2-(trifluoromethyl)benzoic acid, can be synthesized by several routes, often starting from substituted aromatic compounds:

Method A: Direct trifluoromethylation of 4-methoxybenzoic acid derivatives

This involves introducing the trifluoromethyl group onto the aromatic ring via electrophilic or nucleophilic trifluoromethylation techniques. However, this method may require specialized reagents and conditions.Method B: Halogenated benzene intermediates and Grignard reagents

For example, starting from 4-methoxy-2-bromobenzene, formation of the Grignard reagent followed by reaction with trifluoromethyl sources or carbon dioxide can yield the trifluoromethylated benzoic acid.Method C: Multi-step halogenation and fluorination

This involves oxidation of methyl-substituted methoxybenzenes, followed by chlorination and fluorination steps to install the trifluoromethyl group.

These methods are multistep and may involve expensive reagents or catalysts, requiring optimization for industrial scalability.

Conversion to 4-Methoxy-2-(trifluoromethyl)benzoyl chloride

Once the acid is obtained, the conversion to the acyl chloride is generally performed by:

- Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂

- Solvent: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF)

- Conditions: Reflux or room temperature under inert atmosphere, with reaction times ranging from 1 to 4 hours depending on scale and reagent excess.

This reaction proceeds via the formation of an intermediate chlorosulfite ester, which decomposes to yield the acyl chloride and gaseous byproducts (SO₂ and HCl), facilitating easy removal.

A notable advanced method for preparing trifluoromethylbenzoyl chlorides involves halogen exchange reactions starting from trichloromethylbenzoyl chlorides:

Step 1: Hydrolysis of bis(trichloromethyl)benzene

Reaction with water in the presence of a catalyst such as ferric chloride (FeCl₃) at elevated temperatures (120–130 °C) produces trichloromethylbenzoyl chloride intermediates.Step 2: Halogen exchange with hydrogen fluoride (HF)

The trichloromethylbenzoyl chloride is then treated with anhydrous HF vapor in the presence of halogen transfer catalysts like antimony pentachloride (SbCl₅) at 60–75 °C. This step replaces chlorine atoms with fluorine to yield trifluoromethylbenzoyl chloride.Reaction Monitoring:

Gas chromatography and spectral analysis confirm product composition and purity.

This method provides an alternative route that can improve yield and selectivity for trifluoromethylbenzoyl chlorides, including the 4-substituted derivatives.

| Preparation Step | Reagents/Conditions | Notes/Outcome |

|---|---|---|

| Synthesis of 4-methoxy-2-(trifluoromethyl)benzoic acid | Various (Grignard + CO₂, electrophilic trifluoromethylation) | Multistep, may involve halogenation and fluorination |

| Conversion to acyl chloride | Thionyl chloride or oxalyl chloride, DCM/THF, reflux or RT | High yield, standard procedure for acyl chloride formation |

| Halogen exchange from trichloromethylbenzoyl chloride | Hydrolysis with water + FeCl₃; HF vapor + SbCl₅, 60–75 °C | Alternative method, good for trifluoromethylbenzoyl chlorides |

- The halogen exchange method yields 4-trifluoromethylbenzoyl chloride with purity confirmed by gas chromatography and spectral methods.

- Typical product distributions include a major fraction (~50–56%) of the desired trifluoromethylbenzoyl chloride, with minor amounts of fluorobenzoyl chlorides and residual trichloromethylbenzoyl chlorides.

- Reaction parameters such as temperature, catalyst loading, and HF amount critically influence product distribution and yield.

- Spectral confirmation includes NMR, IR, and mass spectrometry consistent with the expected structure.

The preparation of this compound primarily relies on the conversion of the corresponding benzoic acid to its acyl chloride using chlorinating agents like thionyl chloride. Alternative advanced methods involve halogen exchange reactions starting from trichloromethylbenzoyl chloride intermediates using HF and halogen transfer catalysts, offering improved selectivity for trifluoromethylation. These methods are supported by detailed analytical characterization, ensuring the compound’s suitability as an intermediate in chemical synthesis.

化学反应分析

4-Methoxy-2-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Hydrolysis: It hydrolyzes in the presence of water to form 4-Methoxy-2-(trifluoromethyl)benzoic acid.

Common reagents used in these reactions include thionyl chloride, oxalyl chloride, phenylboronic acid, and various nucleophiles . The major products formed depend on the specific reaction and reagents used.

科学研究应用

Properties and Reactivity

The presence of the reactive acyl chloride group (COCl) and the electron-withdrawing trifluoromethyl (CF₃) group allows 4-Methoxy-2-(trifluoromethyl)benzoyl chloride to undergo various chemical modifications. It is valuable in synthesizing complex organic molecules and modifying existing compounds. The combination of both methoxy and trifluoromethyl groups provides a unique balance of stability and reactivity, making it advantageous for various chemical processes.

Applications in Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in preparing functionalized aromatic compounds. It can participate in various chemical modifications due to its reactive acyl chloride and trifluoromethyl groups. These reactions highlight its utility in synthesizing complex organic molecules and modifying existing compounds.

Material Science Applications

Derivatives of this compound have potential applications in material science, with studies exploring their use in developing new materials.

The biological activity of this compound is notable, and its ability to modify proteins through acylation can lead to alterations in cellular signaling pathways and gene expression. These interactions are critical for understanding its pharmacological potential and toxicity profiles.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methoxybenzoyl chloride | Lacks trifluoromethyl group | Different reactivity; primarily used for simpler acylation reactions. |

| 4-(Trifluoromethyl)benzoyl chloride | Lacks methoxy group | More reactive towards nucleophiles due to the absence of electron-donating groups. |

| 2-Methoxy-4-(trifluoromethyl)benzoic acid | Contains both functional groups | Acts as a precursor for synthesizing benzoyl chlorides; less reactive than the corresponding acyl chloride. |

Chlorination Method

An improved process for preparing 4-trichloromethoxybenzoyl chloride involves chlorinating 4-methoxybenzoyl chloride with molecular chlorine at elevated temperatures ranging from 150°C to about 225°C . The reaction is carried out without light or radical-forming intensity .

Example of Chlorination

- 85.3 g of 4-methoxybenzoyl chloride was added to a 250 ml 3-necked flask which was connected to a scrubber filled with 4 liters of 5% sodium hydroxide solution .

- The flask was heated to 225° C., and chlorine was added through a sparging tube at a rate of about 25 g/hour while the temperature of the reaction mixture was held constant .

- A total of 184 g of chlorine was added over 7 1/2 hours .

- The reaction mixture was then cooled and analyzed by vapor-phase chromatography, which resulted to 127.9 g of crude product, analyzing 83.8% pure. The yield was 78% of the theoretical yield .

Precautionary Measures

作用机制

The mechanism of action of 4-Methoxy-2-(trifluoromethyl)benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles through a nucleophilic addition-elimination mechanism, forming various derivatives such as amides, esters, and thioesters . The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .

相似化合物的比较

Comparison with Structurally Similar Benzoyl Chlorides

Positional Isomers: Trifluoromethyl Substitution

4-(Trifluoromethyl)benzoyl Chloride

- CAS : 329-15-7

- Formula : C₈H₄ClF₃O

- MW : 208.56 g/mol

- Key Difference : Lacks the methoxy group, resulting in reduced steric hindrance and higher reactivity in nucleophilic acyl substitution.

- Applications : Widely used in agrochemicals and pharmaceuticals .

3-(Trifluoromethyl)benzoyl Chloride

- CAS : 2251-65-2

- Formula : C₈H₄ClF₃O

- MW : 208.56 g/mol

Halogen-Substituted Analogs

4-Fluoro-2-(trifluoromethyl)benzoyl Chloride

- CAS : 189807-21-4

- Formula : C₈H₃ClF₄O

- MW : 226.56 g/mol

- Key Difference : Fluorine at the para position increases electron-withdrawing effects, enhancing reactivity relative to methoxy-containing analogs .

3-Chloro-5-(trifluoromethyl)benzoyl Chloride

- CAS : 886496-83-9

- Formula : C₈H₃Cl₂F₃O

- MW : 243.46 g/mol

Methoxy-Containing Derivatives

2,4,5-Trifluoro-3-methoxybenzoyl Chloride

- CAS: Not explicitly listed (see Synonyms in ).

- Key Difference : Multiple fluorine substituents increase electrophilicity, but the methoxy group at position 3 may reduce solubility compared to 4-methoxy analogs .

4-Chloro-2-(trifluoromethoxy)benzoyl Chloride

Comparative Data Table

Key Findings and Trends

Electronic Effects :

- Methoxy groups (electron-donating) reduce reactivity compared to halogens (electron-withdrawing). For example, this compound reacts slower in acylations than 4-Fluoro-2-(trifluoromethyl)benzoyl chloride .

- Trifluoromethoxy groups (e.g., in CAS 1261779-42-3) enhance electrophilicity more than trifluoromethyl groups .

Steric Effects :

- Ortho-substituted trifluoromethyl groups (e.g., in 2-(trifluoromethyl)benzoyl chloride) introduce steric hindrance, limiting use in bulky substrate reactions .

生物活性

4-Methoxy-2-(trifluoromethyl)benzoyl chloride (C₉H₆ClF₃O₂) is an aromatic compound characterized by the presence of a methoxy group and a trifluoromethyl group attached to a benzoyl chloride moiety. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly in enzyme inhibition and potential therapeutic applications.

- Molecular Formula: C₉H₆ClF₃O₂

- Molecular Weight: 238.59 g/mol

- Structure: The compound features a benzoyl chloride structure with a methoxy and a trifluoromethyl group, which enhances its lipophilicity and biological activity.

Biological Activity Overview

The biological activity of this compound is notable in several contexts:

-

Enzyme Inhibition:

- The compound acts as an acylating agent, influencing various enzyme activities through modification of protein structures.

- Its lipophilic nature, attributed to the trifluoromethyl group, enhances interaction with biological targets, potentially improving bioavailability.

-

Therapeutic Potential:

- Research indicates that compounds with similar structural features exhibit anti-inflammatory and anticancer properties. This suggests that this compound may possess similar therapeutic effects.

The mechanism through which this compound exerts its biological effects involves:

- Acylation of Proteins: The compound modifies proteins via acylation, which can alter cellular signaling pathways and gene expression.

- Interaction with Enzymes: Studies using molecular docking simulations have shown that the compound can effectively bind to specific enzymes, modulating their activity through unique electronic properties provided by the trifluoromethyl group.

Study 1: Enzyme Interaction

A study explored the binding affinities of this compound with various enzymes. Techniques such as surface plasmon resonance revealed significant interactions, suggesting potential as an enzyme inhibitor in therapeutic applications.

Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound exhibited antiproliferative effects on cancer cell lines. Notably, compounds structurally related to this compound showed IC50 values indicating high potency against specific cancer types .

Study 3: Synthesis and Biological Evaluation

Research documented the synthesis of this compound from 4-Methoxy-2-(trifluoromethyl)benzoic acid using chlorinating agents. The synthesized compound was then evaluated for its biological activity, confirming its role as a potential candidate for further drug development .

Comparative Analysis Table

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methoxybenzoyl chloride | Lacks trifluoromethyl group | Primarily used for simpler acylation reactions. |

| 4-(Trifluoromethyl)benzoyl chloride | Lacks methoxy group | More reactive towards nucleophiles due to the absence of electron-donating groups. |

| This compound | Contains both functional groups | Provides a unique balance of stability and reactivity advantageous for various chemical processes. |

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-methoxy-2-(trifluoromethyl)benzoyl chloride, and how can reaction conditions be optimized?

- The compound is typically synthesized via Friedel-Crafts acylation or halogenation of precursor aromatic rings. For example, chlorination of 4-methoxy-2-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is a common method. Optimization involves controlling reaction temperature (e.g., 60–80°C) and stoichiometric ratios to minimize side products like dimerization or over-chlorination . Characterization via NMR (¹H/¹³C) and FTIR can confirm the presence of the trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups .

Q. What safety protocols are critical when handling this compound in the lab?

- As an acyl chloride, it reacts violently with water and alcohols, releasing HCl gas. Use inert atmospheres (N₂/Ar) and anhydrous solvents. Personal protective equipment (PPE) must include acid-resistant gloves (e.g., nitrile), sealed goggles, and a lab coat. Work in a fume hood with scrubbers to neutralize acidic vapors. Spill containment requires dry sand or vermiculite, not water .

Q. How can impurities or degradation products be identified during synthesis?

- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) are effective for detecting residual starting materials (e.g., benzoic acid derivatives) or hydrolyzed products (e.g., 4-methoxy-2-(trifluoromethyl)benzoic acid). Gas chromatography (GC) can monitor volatile byproducts like HCl or SO₂ .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in nucleophilic acyl substitutions?

- The electron-withdrawing -CF₃ group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack by amines or alcohols. Density functional theory (DFT) studies suggest that the meta-directing effect of -CF₃ stabilizes transition states during substitutions. Kinetic experiments (e.g., monitoring reaction rates with varying nucleophiles) can validate these effects .

Q. How does this compound serve as a precursor for bioactive molecules in medicinal chemistry?

- It is a key intermediate in synthesizing pyrazolo[1,5-a]pyrimidines, which target kinases in cancer therapy. The methoxy group enhances solubility, while -CF₃ improves metabolic stability. Coupling reactions with heterocyclic amines (e.g., pyridines) under Suzuki-Miyaura conditions yield pharmacophores with nanomolar IC₅₀ values .

Q. What analytical challenges arise in quantifying trace impurities in large-scale reactions?

- Low-level impurities (e.g., <0.1% w/w) like regioisomers (e.g., 3-methoxy derivatives) require ultra-high-resolution MS (Q-TOF) or ¹⁹F NMR for detection. Method validation via spike-and-recovery experiments ensures accuracy. Contradictions in impurity profiles between labs may stem from differences in starting material purity or catalytic residues .

Q. Can computational modeling predict the compound’s stability under varying storage conditions?

- Molecular dynamics (MD) simulations assess hydrolysis rates in humid environments. Accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling predict shelf life. Data from similar benzoyl chlorides show that desiccated storage at -20°C in amber vials extends stability to >12 months .

Methodological Considerations

- Synthesis Optimization : Use design of experiments (DoE) to map temperature, catalyst loading, and solvent effects on yield .

- Safety Mitigation : Implement real-time gas sensors (e.g., for HCl) in reaction setups .

- Advanced Characterization : Leverage X-ray crystallography to resolve stereochemical ambiguities in derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。